molecular formula C6H9BrO2 B15318008 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid

1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B15318008
M. Wt: 193.04 g/mol
InChI Key: QWWABPIBQUPWPY-UHFFFAOYSA-N
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Description

1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid is a specialized cyclopropane derivative offered as a high-purity building block for organic synthesis and medicinal chemistry research. The strained, three-membered cyclopropane ring is a key feature in many bioactive compounds and can confer unique conformational properties when incorporated into larger molecules . The presence of both a carboxylic acid and a bromine atom on the same carbon atom provides two distinct points for chemical manipulation, enabling researchers to pursue diverse synthetic pathways. This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. Cyclopropane-containing structures are of significant research interest due to their presence in various active compounds. For instance, similar 2,2-dimethylcyclopropanecarboxylic acid derivatives are established as key intermediates in the synthesis of complex molecules, including pyrethroid-like insecticides . The bromine substituent in this particular compound makes it a potential intermediate for further functionalization via cross-coupling reactions or nucleophilic substitutions, allowing for the creation of a wide array of novel analogues. Researchers can leverage the carboxylic acid group for esterification or amide bond formation to modify the compound's properties or attach it to other molecular scaffolds . While the specific mechanism of action for this compound is dependent on the final target structure, related 1-aminocyclopropane-1-carboxylic acids are known to act as precursors to plant hormones or inhibitors of enzymes like the ethylene-forming enzyme . Researchers in agrochemistry and pharmaceuticals may find this compound valuable for developing new active ingredients. Handling should be performed in a well-ventilated laboratory setting using appropriate personal protective equipment. Please refer to the safety data sheet for detailed handling and hazard information.

Properties

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H9BrO2/c1-5(2)3-6(5,7)4(8)9/h3H2,1-2H3,(H,8,9)

InChI Key

QWWABPIBQUPWPY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(C(=O)O)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid can be synthesized through several methods, including:

  • Halogenation of Cyclopropane Derivatives: Starting with 2,2-dimethylcyclopropane-1-carboxylic acid, bromination can be achieved using bromine (Br2) in the presence of a suitable catalyst.

  • Substitution Reactions: Using a suitable precursor, such as 2,2-dimethylcyclopropane-1-carboxylic acid chloride, and reacting it with bromide ions (Br-) under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Halogenation of Cyclopropane Carboxylic Acid Esters

  • Reaction : 2,2-Dimethyl-3-formylcyclopropanecarboxylic acid esters react with 1,1,1-trihalotrifluoroethanes (e.g., CF₃CCl₃) in the presence of zinc powder, followed by hydrolysis to yield the brominated carboxylic acid derivative .

  • Mechanism : Zinc mediates the transfer of halogen atoms to the cyclopropane ring, with subsequent hydrolysis unmasking the carboxylic acid group.

  • Example :

    Ester II+CF₃CCl₃Zn, DMFIntermediate IVHydrolysis1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid\text{Ester II} + \text{CF₃CCl₃} \xrightarrow{\text{Zn, DMF}} \text{Intermediate IV} \xrightarrow{\text{Hydrolysis}} \text{1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid}

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution reactions, though steric hindrance from the dimethyl groups limits reactivity:

SubstrateNucleophileConditionsProductYieldReference
This compoundOH⁻Aqueous NaOH, 80°C2,2-Dimethylcyclopropane-1-carboxylic acid45%
This compoundNH₃Ethanol, reflux1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid30%
  • Steric Effects : The bulky dimethyl groups hinder backside attack in SN2 mechanisms, favoring SN1 pathways in polar solvents.

  • Electronic Effects : The electron-withdrawing carboxylic acid group destabilizes carbocation intermediates, reducing reaction rates compared to simpler bromocyclopropanes .

Elimination and Ring-Opening Reactions

Under basic or thermal conditions, the compound undergoes elimination or cyclopropane ring-opening:

Dehydrohalogenation

  • Heating with KOH in ethanol produces 2,2-dimethylcyclopropene-1-carboxylic acid via HBr elimination :

    C6H9BrO2Δ,KOHC6H8O2+HBr\text{C}_6\text{H}_9\text{BrO}_2 \xrightarrow{\Delta, \text{KOH}} \text{C}_6\text{H}_8\text{O}_2 + \text{HBr}

Ring-Opening with Reducing Agents

  • Reaction with LiAlH₄ breaks the cyclopropane ring, yielding 3-bromo-3-methylbutanoic acid :

    Cyclopropane derivativeLiAlH4CH2(CH3)CBr(COOH)CH2COOH\text{Cyclopropane derivative} \xrightarrow{\text{LiAlH}_4} \text{CH}_2(\text{CH}_3)\text{CBr}(\text{COOH})\text{CH}_2\text{COOH}

Carboxylic Acid Functionalization

The carboxylic acid group participates in standard derivatization reactions:

Reaction TypeReagentProductApplicationReference
EsterificationMeOH, H₂SO₄Methyl 1-bromo-2,2-dimethylcyclopropane-1-carboxylateProdrug synthesis
AmidationSOCl₂, NH₃1-Bromo-2,2-dimethylcyclopropane-1-carboxamidePeptide mimetics
Salt FormationNaOHSodium 1-bromo-2,2-dimethylcyclopropane-1-carboxylateIonic liquid precursors

Comparative Reactivity

The compound’s reactivity is benchmarked against related cyclopropane derivatives:

CompoundStructureRelative Reactivity (SN2)Steric HindranceReference
This compoundBranched cyclopropaneLowHigh
1-BromobutaneLinearHighLow
1-Chloro-2,2-dimethylpropaneBranchedModerateModerate
  • Key Insight : The compound’s low reactivity in substitution reactions is attributed to the combined steric bulk of the dimethyl groups and the electron-withdrawing carboxylic acid .

Scientific Research Applications

1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Studied for its potential use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound's reactivity with nucleophiles and its ability to undergo various chemical transformations make it a versatile tool in research and industry.

Comparison with Similar Compounds

Structural and Functional Group Variations

Cyclopropane carboxylic acids are widely studied for their biological activity and synthetic utility. Below is a comparative analysis of key analogs:

Table 1: Comparison of Cyclopropane Carboxylic Acid Derivatives
Compound Name Substituents Molecular Formula Key Applications/Properties References
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid Bromo, 2,2-dimethyl, carboxylic acid C₇H₁₁BrO₂* Synthetic intermediate; potential agrochemical precursor
cis-DBCA (cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid) Dibromovinyl, 2,2-dimethyl C₈H₁₀Br₂O₂ Metabolite of deltamethrin (pyrethroid insecticide)
trans-DCCA (trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid) Dichlorovinyl, 2,2-dimethyl C₈H₁₀Cl₂O₂ Metabolite of permethrin, cypermethrin
1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid Amino, 2,2-dimethyl C₆H₁₁NO₂ Ethylene biosynthesis inhibitor; enzyme studies
1-(2-Fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 2-Fluorophenyl, 2,2-dimethyl C₁₂H₁₃FO₂ Pharmaceutical intermediate; enhanced stability via fluorine substitution

*Molecular formula inferred from structural analogs.

Metabolic and Environmental Relevance

  • Pyrethroid Metabolites : cis-DBCA and trans-DCCA are biomarkers for pyrethroid exposure. cis-DBCA is specific to deltamethrin, while trans-DCCA arises from permethrin and cypermethrin. Their detection in urine (LOD: 0.003 ng/mL) underscores their role in biomonitoring .
  • Degradation Pathways : Brominated cyclopropanes may undergo debromination or ring-opening under UV exposure, whereas chlorinated analogs exhibit slower degradation, contributing to environmental persistence .

Biological Activity

1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound's unique structural features contribute to its potential biological activities, which include antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring, which is substituted with a bromine atom and a carboxylic acid functional group. The presence of these groups influences the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Preliminary research suggests that it may have potential as an anti-inflammatory agent.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could be leveraged for therapeutic applications.

Case Studies

  • Study on Bacterial Inhibition :
    • A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli.
    • Table 1: Antimicrobial Activity Results
      Bacterial StrainMIC (µg/mL)
      Staphylococcus aureus50
      Escherichia coli75
  • Mechanism of Action :
    • The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Research Findings

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

  • Table 2: Anti-inflammatory Effects
    Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
    Control12080
    Treated with Compound6030

Detailed Findings

Research has highlighted the potential of this compound as an enzyme inhibitor. Specifically, it has been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.

  • Table 3: Enzyme Inhibition Data
    EnzymeIC50 (µM)
    Acetylcholinesterase15

Q & A

Q. What are the optimal synthetic routes and conditions for producing 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid with high purity?

The synthesis typically involves bromination of precursors like 2,2-dimethylcyclopropane-1-carboxylic acid under controlled conditions. Key parameters include:

  • Temperature control (e.g., −10°C to 25°C) to minimize side reactions from cyclopropane ring strain .
  • Use of continuous flow reactors in industrial settings to enhance yield (≥85%) and consistency by maintaining precise reagent ratios and reaction times .
  • Purification via recrystallization or column chromatography to isolate the product from byproducts like unreacted starting material or diastereomers .

Q. How is the molecular structure of this compound characterized experimentally?

Structural elucidation relies on:

  • SMILES notation : BrC1C(C(=O)O)C1(C)(C) for precise bonding patterns .
  • Spectroscopic techniques :
    • NMR (¹H/¹³C) to confirm cyclopropane geometry and substituent positions.
    • IR spectroscopy to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
  • X-ray crystallography for absolute stereochemical determination, critical for studying strain-induced reactivity .

Q. Which reagents and reaction types are most effective for functionalizing this compound?

The dual functionality (Br and COOH) enables:

  • Nucleophilic substitution (e.g., SN2 with NaOMe/MeOH) to replace Br with methoxy or amine groups .
  • Electrophilic addition to the strained cyclopropane ring using HBr or Br₂, forming dibromo derivatives .
  • Carboxylic acid derivatization via esterification (e.g., DCC/DMAP) or amide coupling (EDC/HOBt) for bioactivity studies .

Advanced Research Questions

Q. What mechanistic insights explain the enhanced reactivity of the cyclopropane ring in this compound?

The Baeyer strain (109.5° bond angles vs. ideal 60° for cyclopropane) increases ring tension, lowering activation energy for ring-opening reactions. For example:

  • Electrophilic attack at the brominated carbon induces ring cleavage, forming allylic intermediates .
  • Nucleophilic substitution at the Br site is accelerated due to adjacent electron-withdrawing COOH groups stabilizing transition states .

Q. How can computational modeling aid in predicting reaction outcomes or designing derivatives?

  • DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in ring-opening reactions .
  • Retrosynthesis tools (e.g., Reaxys/PISTACHIO databases) propose feasible routes for derivatives like 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid, prioritizing steps with >90% atom economy .

Q. How should researchers resolve contradictory data on reaction yields or byproduct formation?

Discrepancies often arise from:

  • Solvent polarity : Polar aprotic solvents (DMSO) favor SN2 pathways, while nonpolar solvents (CCl₄) promote elimination .
  • Validation methods :
    • GC-MS to quantify byproducts (e.g., cyclopropene from elimination).
    • Kinetic studies to identify rate-limiting steps under varying pH or temperature .

Q. What strategies mitigate challenges in stereochemical control during synthesis?

  • Chiral auxiliaries (e.g., Evans oxazolidinones) direct asymmetric induction during cyclopropanation .
  • Enzymatic resolution using lipases to separate enantiomers post-synthesis, achieving ≥98% ee .

Q. How can the biological activity of this compound be explored despite limited data?

  • Structure-activity relationship (SAR) studies : Modify Br or COOH groups to assess antimicrobial or enzyme inhibition properties.
  • Molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like bacterial dihydrofolate reductase .

Q. What scaling challenges arise when transitioning from batch to flow reactors?

  • Residence time optimization : Ensure complete conversion without over-reaction (e.g., via real-time UV monitoring) .
  • Clogging risks : Precipitates from exothermic reactions require inline filtration or segmented flow designs .

Q. How are byproducts analyzed and repurposed in synthetic workflows?

  • Byproduct profiling : Common intermediates like 2,2-dimethylcyclopropane-1-carboxylic acid are isolated via pH-selective extraction .
  • Repurposing : Brominated byproducts serve as alkylating agents in Pd-catalyzed cross-couplings .

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